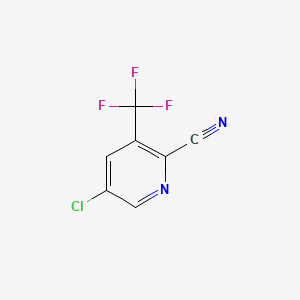

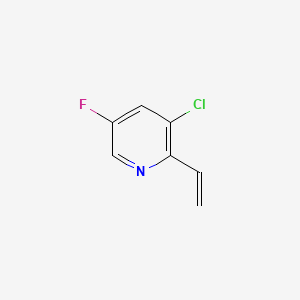

5-Chloro-3-(trifluoromethyl)picolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

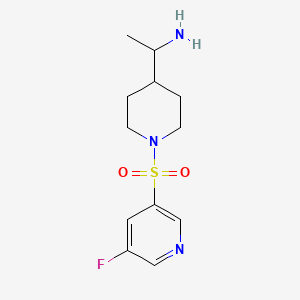

5-Chloro-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular formula of C7H2ClF3N2 .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular weight of this compound is 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N . More detailed physical and chemical properties were not found in the retrieved sources.Scientific Research Applications

Synthesis and Chemical Properties

5-Chloro-3-(trifluoromethyl)picolinonitrile serves as a precursor in the synthesis of complex organic compounds and materials. For instance, it is used in the synthesis of non-peripheral triclosan substituted metal-free, copper(II), and nickel(II) phthalocyanines. These compounds have shown potent inhibitory properties against acetylcholinesterase and butyrylcholinesterase, suggesting potential for the treatment of Alzheimer's diseases and Diabetes mellitus due to their α-glucosidase inhibitory and antioxidant activities (Barut & Demirbaş, 2020).

Photophysics and Photochemistry

The molecule is also explored in the domain of photophysics and photochemistry. For example, studies have focused on the phototriggered nonenzymatic DNA phosphoramidate ligation reactions using N-methyl picolinium carbamate protecting groups, which are derived from this compound. This showcases its application in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Biodegradation

In environmental sciences, the biodegradation of related compounds such as 5-chloro-2-picolinic acid by novel identified degraders has been reported, emphasizing the environmental relevance of such molecules in pollution remediation and the importance of microbial interactions with synthetic organic compounds (Wu et al., 2017).

Catalysis and Material Science

Research in catalysis and material science has also been conducted with this compound derivatives. For example, these compounds are involved in the synthesis of luminescent platinum(II) complexes, suggesting their utility in the development of new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Such studies underline the role of this compound in advancing the field of electronic materials and devices (Lee et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that the compound has high reactivity and is commonly used in organic synthesis reactions as a catalyst, reagent, and intermediate .

Mode of Action

It is known to be involved in various organic synthesis reactions due to its high reactivity .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a boiling point of 108-110 °c .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-(trifluoromethyl)picolinonitrile. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to avoid skin contact and inhalation, and to avoid mixing with oxidizing agents, strong acids, and strong bases .

properties

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNDQHSGIICWCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741928 |

Source

|

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214349-71-9 |

Source

|

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)